2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is an organic compound featuring a complex structure with a range of potential applications in various scientific fields. Its unique combination of functional groups and structural motifs makes it an intriguing subject for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one involves multiple steps, starting from readily available precursors. The synthesis generally includes:
Formation of the piperazine derivative through nucleophilic substitution reactions.
Construction of the triazolo[4,5-d]pyrimidine core via cyclization reactions.
Introduction of the benzylsulfanyl group through thiolation reactions.
Final coupling of the intermediate products to form the target compound under suitable conditions, often involving catalysts and precise temperature controls.
Industrial Production Methods
For industrial-scale production, these methods must be optimized for efficiency, yield, and cost-effectiveness. This typically involves streamlining reaction conditions, using robust and scalable catalysts, and implementing rigorous purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and benzyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazolo[4,5-d]pyrimidine ring or the piperazine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: : Typically requires strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employs conditions specific to the substituent being introduced, often involving bases, acids, or metal catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce sulfoxides, while substitution could yield derivatives with varied functional groups enhancing the compound's properties.
Scientific Research Applications
2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one has several research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial, antiviral, or anticancer activities.
Industry: : Utilized in materials science for developing novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exerts its effects often involves interactions with molecular targets such as proteins or nucleic acids. Its structure allows it to fit into active sites of enzymes or bind to specific receptors, thereby modulating biological pathways. The benzylsulfanyl group may enhance its lipophilicity, aiding in membrane permeability, while the triazolo[4,5-d]pyrimidine core might engage in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: : This compound features a methylsulfanyl group instead of a benzylsulfanyl group, which affects its reactivity and interaction with targets.
2-(ethylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: : The ethylsulfanyl group introduces different steric and electronic properties compared to the benzylsulfanyl group.
1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one: : Incorporating a thiophene ring instead of a benzylsulfanyl group, this compound has distinct aromatic characteristics.
Uniqueness
The presence of a benzylsulfanyl group in 2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one contributes to its unique chemical and physical properties, potentially enhancing its biological activity and making it a valuable compound for various applications.
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Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c31-20(16-32-15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXALMZAUIJOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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